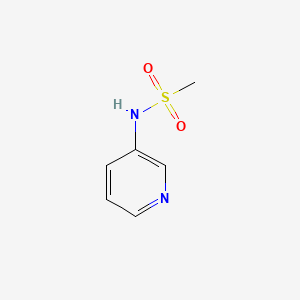

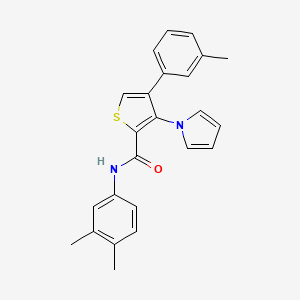

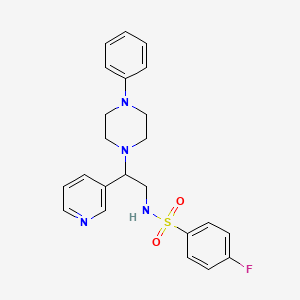

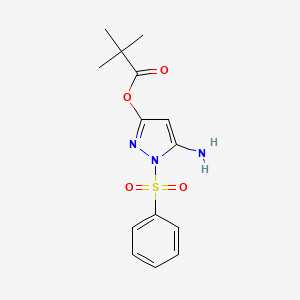

![molecular formula C8H14N2O2 B3001199 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one CAS No. 2089255-18-3](/img/structure/B3001199.png)

4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

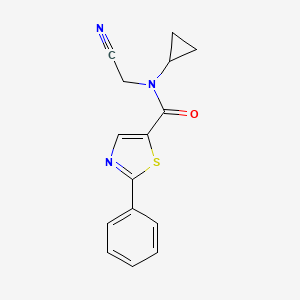

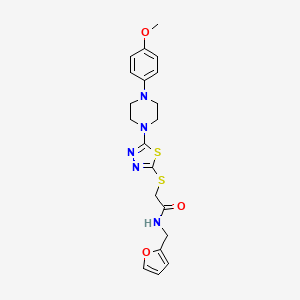

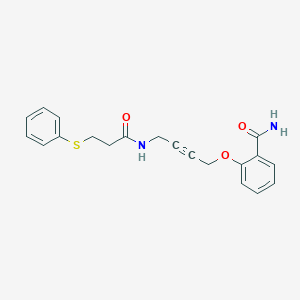

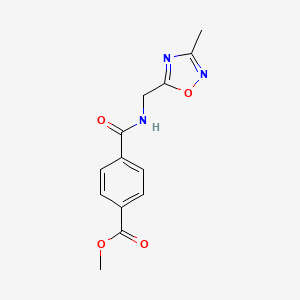

The compound "4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one" is a spirocyclic compound, which is a type of chemical structure where two rings are joined at a single atom. The name indicates the presence of an amino group (NH2), an oxygen atom replacing a carbon in one of the rings (oxa), and a nitrogen atom incorporated into the other ring (aza). This structure is of interest in the field of organic chemistry due to its potential applications in drug design and synthesis of complex molecules.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in the literature. For instance, the synthesis of "3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane" involves key steps such as the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and an iodine-initiated aminocyclization to form the azaspirocycle . This method could potentially be adapted for the synthesis of "4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one" by modifying the starting materials and reaction conditions to incorporate the oxa and keto functionalities.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of two cyclic systems sharing a single atom. In the case of "4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one," the structure would include a five-membered lactam ring due to the keto group (C=O) and a larger ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms within the rings can significantly influence the compound's chemical reactivity and physical properties.

Chemical Reactions Analysis

Spirocyclic compounds like "4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one" can undergo various chemical reactions, particularly at functional groups such as the amino and keto groups. The amino group can participate in reactions such as acylation, alkylation, and the formation of amides, while the keto group can be involved in reactions like nucleophilic addition or condensation. The unique reactivity of the spirocyclic scaffold can be harnessed to create a diverse array of derivatives for further study and application.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one" would be influenced by its molecular structure. The presence of heteroatoms and functional groups can affect properties such as solubility, melting point, and stability. The compound's chiral centers may also impact its optical properties, which are important considerations in drug design and synthesis. The constrained geometry of the spirocyclic framework can lead to unique conformational properties that are relevant in the development of pharmaceuticals.

While the provided data does not include direct information on "4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one," the synthesis and analysis of related spirocyclic compounds such as "3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane" and "2-azaspiro[3.3]heptane-derived amino acids" offer valuable insights into the potential methods of synthesis and the properties of similar structures. These insights can be used as a foundation for further research into the synthesis, reactivity, and application of "4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one."

Aplicaciones Científicas De Investigación

Antitumor Activity

A study by (Yang et al., 2019) synthesized novel derivatives of 1-oxa-4-azaspiro[4.5]decan-3-one and evaluated their antitumor activities. The compounds exhibited moderate to potent activity against various human cancer cell lines, with some showing promising results as potential anticancer agents.

Antiviral Activity

Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and tested their activity against human coronavirus and influenza virus. Some compounds showed significant inhibitory effects on human coronavirus replication, highlighting the potential of these compounds in antiviral drug development. (Apaydın et al., 2019)

Antimicrobial Agents

Al-Ahmadi (1996) investigated the synthesis of bispiroheterocyclic systems derived from 1-oxa-4-thiaspiro[4.5]-decan-3-one and their antimicrobial activities. These compounds were evaluated against various microbes and compared with standard drugs, suggesting their potential as antimicrobial agents. (Al-Ahmadi, 1996)

Neuropharmacology

Leslie et al. (2010) explored a novel series of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives as NPY Y5 antagonists, which showed promise in neuropharmacology, particularly in appetite regulation. (Leslie et al., 2010)

Antihypertensive Activity

Caroon et al. (1981) synthesized and evaluated the antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing their potential as antihypertensive agents. (Caroon et al., 1981)

Chemical Synthesis and Structural Studies

Various studies have focused on the chemical synthesis and structural analysis of compounds related to 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one. This includes the synthesis of novel spirocarbamate derivatives (Wu et al., 1995) and exploration of their crystal structures (Wen, 2002).

Direcciones Futuras

Spiro compounds are attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs . In particular, spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups .

Propiedades

IUPAC Name |

4-amino-8-oxa-2-azaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c9-6-7(11)10-5-8(6)1-3-12-4-2-8/h6H,1-5,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZZFACXEUCGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC(=O)C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B3001116.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001118.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid](/img/structure/B3001119.png)

![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)